![molecular formula C5H4N4S2 B12648519 1H-pyrazolo[3,4-d]pyrimidine-4,6(2H,5H)-dithione CAS No. 5334-32-7](/img/structure/B12648519.png)
1H-pyrazolo[3,4-d]pyrimidine-4,6(2H,5H)-dithione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrazolo[3,4-d]pyrimidine-4,6(2H,5H)-dithione is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyrimidine ring, with two sulfur atoms at positions 4 and 6. The unique structure of this compound endows it with a range of biological activities, making it a valuable scaffold for drug development.
Vorbereitungsmethoden
The synthesis of 1H-pyrazolo[3,4-d]pyrimidine-4,6(2H,5H)-dithione typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by cyclization with thiourea or other sulfur-containing reagents. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like tetrahydrofuran (THF) under an inert atmosphere .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Analyse Chemischer Reaktionen
1H-Pyrazolo[3,4-d]pyrimidine-4,6(2H,5H)-dithione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced sulfur derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace one of the sulfur atoms, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted pyrazolo[3,4-d]pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
1H-Pyrazolo[3,4-d]pyrimidine-4,6(2H,5H)-dithione has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the development of new synthetic methodologies.
Biology: The compound exhibits various biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Due to its biological activities, this compound is explored as a potential therapeutic agent for the treatment of diseases such as cancer, bacterial infections, and viral infections
Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence, and in the formulation of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1H-pyrazolo[3,4-d]pyrimidine-4,6(2H,5H)-dithione involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation. The compound binds to the active site of CDK2, preventing its interaction with cyclin A2 and thereby inhibiting cell proliferation . This mechanism is particularly relevant in the context of cancer treatment, where uncontrolled cell division is a hallmark of the disease.
Vergleich Mit ähnlichen Verbindungen
1H-Pyrazolo[3,4-d]pyrimidine-4,6(2H,5H)-dithione can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Lacks the dithione moiety but shares the core structure. It also exhibits biological activities but may have different potency and selectivity profiles.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another fused heterocyclic system with a triazole ring.
1H-Pyrazolo[3,4-b]pyridines: These compounds have a pyridine ring instead of a pyrimidine ring and exhibit a range of biological activities, including antimicrobial and anticancer properties.
The uniqueness of this compound lies in its dithione moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Eigenschaften
CAS-Nummer |
5334-32-7 |
|---|---|
Molekularformel |
C5H4N4S2 |
Molekulargewicht |
184.2 g/mol |
IUPAC-Name |
1,7-dihydropyrazolo[3,4-d]pyrimidine-4,6-dithione |
InChI |
InChI=1S/C5H4N4S2/c10-4-2-1-6-9-3(2)7-5(11)8-4/h1H,(H3,6,7,8,9,10,11) |
InChI-Schlüssel |
AXTGUDOELRNMOD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NNC2=C1C(=S)NC(=S)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


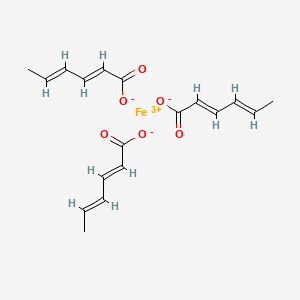

![[(3,3,5-Trimethylcyclohexyl)oxy]acetaldehyde](/img/structure/B12648453.png)
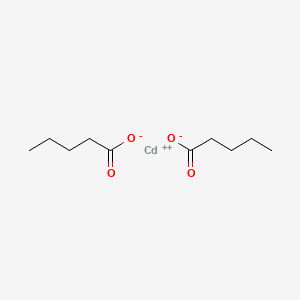
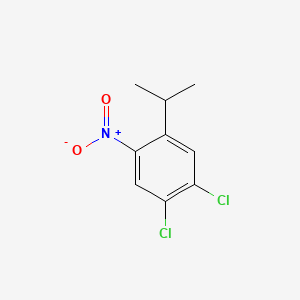


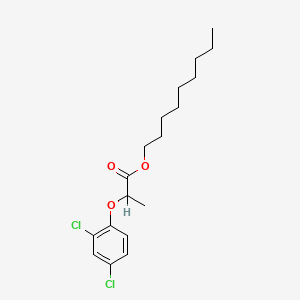
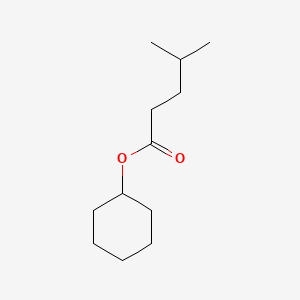
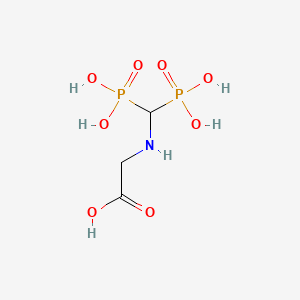
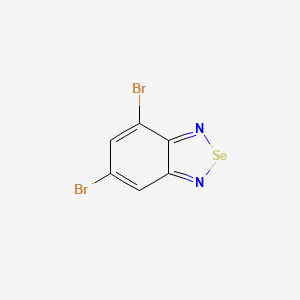
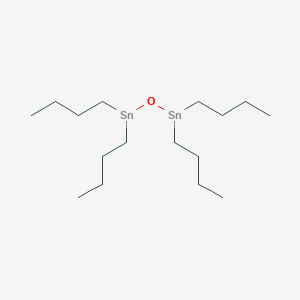
amino}benzoate](/img/structure/B12648503.png)

